(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one
Description
Properties
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO/c1-29-18-24(16-22-12-6-10-20-8-2-4-14-26(20)22)28(30)25(19-29)17-23-13-7-11-21-9-3-5-15-27(21)23/h2-17H,18-19H2,1H3/b24-16+,25-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDJFAJIJMSAON-MUPYBJATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CC3=CC=CC=C23)/C(=O)/C(=C/C4=CC=CC5=CC=CC=C45)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one, with the CAS number 920030-46-2, is a synthetic derivative of piperidinone characterized by its unique naphthalene substituents. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications.
Biological Activity Overview
Research has indicated that this compound exhibits significant cytotoxic properties against various cancer cell lines. Its mechanism of action appears to involve selective toxicity towards malignant cells while sparing normal cell lines.
Cytotoxicity Studies
A study examined the cytotoxic effects of similar compounds, including derivatives of piperidinone, against neoplastic cell lines such as HSC-2, HSC-4, and HL-60. The results showed that many compounds in this class displayed submicromolar CC50 values against these cancer cells, indicating potent cytotoxic activity .
| Compound Type | CC50 (µM) | Selectivity for Cancer Cells |
|---|---|---|
| 3,5-bis(benzylidene)piperidin-4-one | < 1 | High |
| N-acyl analogs | Submicromolar | Moderate |
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. This is likely mediated through the inhibition of specific signaling pathways that are critical for cell survival and proliferation. For example, the presence of hydrophobic naphthalene groups enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
- Antitumor Activity : In vitro studies have demonstrated that this compound effectively inhibits the growth of various tumor cell lines. The selectivity towards cancer cells over normal cells suggests potential therapeutic applications in oncology.
- Comparative Analysis : When compared to other piperidinone derivatives, this compound exhibited superior potency and selectivity profiles. This makes it a candidate for further development in drug formulation aimed at treating malignancies .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that piperidine derivatives can act as effective anticancer agents. For instance, related compounds containing the piperidine moiety have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival .
Neuropharmacological Effects
Given its structure, (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one may interact with neurotransmitter systems. Compounds with similar piperidine frameworks have been reported to affect dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders such as depression or ADHD .
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory properties of piperidine derivatives. The compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes positions it as a candidate for developing new anti-inflammatory drugs .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- For instance, imidazole derivatives (e.g., compound 21) achieve high yields (94%) due to efficient cyclization , while methoxy-substituted analogs (compound 14) also show moderate to high yields (80%) .
- Melting Points : Fluorinated (compound 8, 191–193°C) and chlorinated analogs (compound 18, 191–193°C) exhibit higher melting points compared to methoxy derivatives (compound 14, 179–180°C), likely due to stronger intermolecular halogen interactions . The target compound’s naphthyl groups may further elevate melting points due to enhanced π-stacking.
Electronic and Physicochemical Properties
Crystallographic and Conformational Analysis
- Piperidine Ring Conformation : The piperidine ring typically adopts an envelope conformation with the N-methyl group as the flap atom. Bulky substituents like naphthyl may distort this conformation, affecting molecular packing and stability .
- Hydrogen Bonding : Methoxy and halogen substituents facilitate intermolecular C–H···O/F interactions, as seen in compound 14 (C–H···O) and compound 8 (C–H···F) . The target compound’s lack of polar groups may limit hydrogen bonding but promote van der Waals interactions.
Preparation Methods
Synthetic Pathways and Methodological Frameworks
Preparation of N-Methyl-4-piperidone
The synthesis of (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one begins with the preparation of its precursor, N-methyl-4-piperidone . A high-yield method involves the condensation of diethyl 1,3-acetone dicarboxylate with formaldehyde and methylamine in the presence of p-toluenesulfonic acid as a catalyst. Key steps include:
- Refluxing the mixture in benzene to form intermediate adducts.
- Decarboxylation under acidic conditions (12 M HCl) to yield crude N-methyl-4-piperidone hydrochloride.
- Purification via recrystallization from acetone, achieving a purity of 99.4% and a yield of 91.7%.
Table 1: Synthesis Parameters for N-Methyl-4-piperidone
| Parameter | Value/Detail |
|---|---|
| Starting Materials | Diethyl 1,3-acetone dicarboxylate, formaldehyde, methylamine |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Benzene |
| Reaction Temperature | Reflux (~80°C) |
| Yield | 91.7% |
| Purity | 99.4% |
Claisen-Schmidt Condensation with 1-Naphthaldehyde
The target compound is synthesized via Claisen-Schmidt condensation , a widely used method for α,β-unsaturated ketones. In this reaction, N-methyl-4-piperidone reacts with 1-naphthaldehyde under acidic conditions:
- Reaction Setup : A mixture of N-methyl-4-piperidone (1 mmol) and 1-naphthaldehyde (2 mmol) is stirred in acetic acid (50 mL) with HCl as a catalyst.
- Reaction Progress : The mixture is refluxed for 24 hours, during which the E,E stereochemistry of the double bonds is established.
- Workup : The yellow precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure product.
Table 2: Claisen-Schmidt Condensation Conditions
Reaction Optimization and Mechanistic Insights
Characterization and Analytical Validation
Spectroscopic Data
- IR Spectroscopy : A strong absorption band at 1706 cm⁻¹ confirms the C=O stretch of the piperidone ring. Bands at 3111–3046 cm⁻¹ correspond to aromatic C–H stretches.
- ¹H NMR : Signals at δ 7.2–8.5 ppm (multiplet, 14H) arise from naphthalene protons, while olefinic protons appear as singlets at δ 7.8–8.0 ppm .
- HRMS : Molecular ion peak at m/z 427.1782 (calculated for C₂₇H₂₁NO: 427.1784).
Comparative Analysis with Related Compounds
Table 3: Structural and Synthetic Comparison
The N-methyl group in the target compound enhances solubility in organic solvents compared to non-methylated analogs, facilitating downstream applications.
Applications and Derivative Synthesis
Biological Activity
Though direct studies on the target compound are limited, structurally related α,β-unsaturated ketones exhibit antitumor and anti-inflammatory activities. For example, analogs inhibit LPS-induced IL-6 and TNF-α secretion at IC₅₀ values of 10–20 μM.
Oxime Derivatives
Reaction with hydroxylamine hydrochloride yields oxime derivatives, which are screened for antimicrobial properties. These derivatives retain the E,E configuration while introducing a nucleophilic NH₂ group for further functionalization.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one?
- Methodology : The compound is synthesized via a condensation reaction between 1-methylpiperidin-4-one and naphthalene-1-carbaldehyde under acidic conditions. Key steps include:
- Reaction setup : Use HCl-saturated acetic acid as a catalyst and solvent to promote imine formation .
- Temperature control : Maintain reflux conditions (~110°C) for 48–72 hours to ensure complete conversion .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, CHCl₃/MeOH eluent) yields pure product.
Q. How is the stereochemical integrity of the (3E,5E) configuration validated?
- Analytical techniques :
- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between naphthyl groups: 24.81° and 19.15° in related analogs) .
- NMR spectroscopy : Coupling constants (J > 12 Hz for trans-olefinic protons) and NOESY correlations (absence of cross-peaks between olefinic protons and adjacent groups) confirm E-configuration .
Advanced Research Questions
Q. How can experimental designs be optimized to evaluate the antitumor potential of this compound?
- In vitro assays :
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .
- Apoptosis detection : Use Annexin V-FITC/PI staining and flow cytometry to quantify apoptotic cells.
- In vivo models : Administer the compound (10–50 mg/kg) in xenograft mice, monitoring tumor volume and histopathology .
- Controls : Include cisplatin or doxorubicin as positive controls and vehicle-treated groups.
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Troubleshooting steps :
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- Solubility adjustments : Optimize DMSO concentration (<0.1% in cell culture media) to avoid solvent toxicity.
- Structural analogs : Compare activity with derivatives (e.g., fluorinated or methoxy-substituted analogs) to identify substituent effects .
Q. What computational strategies are recommended to predict interaction mechanisms with biological targets?
- Molecular modeling :
- Docking studies : Use the crystal structure (e.g., CCDC deposition from ) to model ligand-receptor interactions.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
Key Challenges and Future Directions
- Stereoselective synthesis : Develop asymmetric catalysis to access enantiopure derivatives.
- Mechanistic studies : Use CRISPR-Cas9 knockout models to validate target engagement in cancer cells.
- Structural diversification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
